2-Amino-3,5-dinitrobenzoic acid

Physicochemical characterization Acid-base chemistry Solubility optimization

2-Amino-3,5-dinitrobenzoic acid (ADNB; also referred to as 3,5‑dinitroanthranilic acid) is a disubstituted nitroaromatic carboxylic acid that carries both an electron‑donating amino group and two electron‑withdrawing nitro groups on the benzene ring. It belongs to the dual classes of aminobenzoic acids and dinitrobenzoic acids, a combination that imparts distinct acid‑base behaviour and predictable derivatisation pathways.

Molecular Formula C7H5N3O6
Molecular Weight 227.132
CAS No. 609-97-2
Cat. No. B2459638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dinitrobenzoic acid
CAS609-97-2
Molecular FormulaC7H5N3O6
Molecular Weight227.132
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5N3O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,8H2,(H,11,12)
InChIKeyRLIOZFXFZKCBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Amino-3,5-dinitrobenzoic Acid (CAS 609‑97‑2) – Key Features for Selection


2-Amino-3,5-dinitrobenzoic acid (ADNB; also referred to as 3,5‑dinitroanthranilic acid) is a disubstituted nitroaromatic carboxylic acid that carries both an electron‑donating amino group and two electron‑withdrawing nitro groups on the benzene ring [1]. It belongs to the dual classes of aminobenzoic acids and dinitrobenzoic acids, a combination that imparts distinct acid‑base behaviour and predictable derivatisation pathways . The coexistence of –NH₂ and –COOH functionalities at ortho positions allows intramolecular hydrogen bonding and directs reactivity towards fused‑heterocycle synthesis, notably benzimidazoles [2]. Vendors typically supply ADNB with a purity of ≥95 % .

Synthetic Route Ortho-amino acid enables one‑step benzimidazole formation
Supramolecular Design Dual H‑bond donors support robust crystal engineering
Thermal Processing Elevated melting point suits high‑temperature reaction conditions

Why 3,5-Dinitrobenzoic Acid or Other Analogues Cannot Substitute 2-Amino-3,5-dinitrobenzoic Acid


Simply replacing 2-amino-3,5-dinitrobenzoic acid with the cheaper and more common 3,5‑dinitrobenzoic acid (DNBA) or 3,5‑dinitrosalicylic acid (DNSA) will compromise both synthetic routes and end‑product properties. The amino group alters the pKa by roughly 0.5 units, modifies the hydrogen‑bond donor count (2 vs. 1 for DNBA), and enables unique cyclocondensation reactions that DNBA cannot undergo [1]. Likewise, the hydroxyl group in DNSA directs electrophilic substitution to different positions, leading to a separate family of derivatives [2]. The quantitative comparisons below demonstrate that these differences are not merely incremental but functional, affecting crystallinity, thermal stability, and biological target engagement [3].

3,5‑Dinitrobenzoic acid (DNBA) lacks the ortho‑amino group, precluding direct benzimidazole cyclisation and altering H‑bond capacity.
3,5‑Dinitrosalicylic acid (DNSA) contains a hydroxyl that redirects electrophilic substitution, yielding different derivative families.
Lower melting points and fewer H‑bond donors in DNBA/DNSA limit thermal stability and supramolecular versatility.

Head‑to‑Head Quantitative Evidence: How 2-Amino-3,5-dinitrobenzoic Acid Differentiates from 3,5-Dinitrobenzoic Acid, 2,4-Dinitrobenzoic Acid, and 3,5-Dinitrosalicylic Acid


Acidity Modulation: pKa Shift of +0.55 Compared to 3,5-Dinitrobenzoic Acid

The amino group in 2‑amino‑3,5‑dinitrobenzoic acid donates electron density into the aromatic ring, partially counteracting the electron‑withdrawing effect of the two nitro substituents. This results in a predicted pKa of 3.37 ± 0.10, which is 0.55 units higher (less acidic) than the measured pKa of 3,5‑dinitrobenzoic acid (2.82) [1]. For researchers who require a weaker carboxylic acid in the dinitrobenzoic acid family—for instance, to tune solubility or to avoid premature deprotonation in a synthetic sequence—this shift is decisive.

pKa Shift
Head‑to‑head
ADNB pKa 3.37 ±0.10
DNBA pKa 2.82
Δ +0.55 (less acidic)
May alter solubility and amide coupling pH windows.
Predicted value; confirm experimentally.
Physicochemical characterization Acid-base chemistry Solubility optimization

Hydrogen‑Bond Capacity: Doubling the Donor Sites Relative to 3,5-Dinitrobenzoic Acid

2‑Amino‑3,5‑dinitrobenzoic acid possesses two hydrogen‑bond donors (carboxylic acid –OH and aniline –NH₂) and seven hydrogen‑bond acceptors, compared with one donor and six acceptors for 3,5‑dinitrobenzoic acid [1][2]. The additional donor site supports the formation of robust, directional R₂²(8) and R₄⁴(12) synthons that are absent in DNBA. The ammonia adduct C₇H₅N₃O₆·NH₃ exemplifies this enhanced network: the crystal structure reveals both intermolecular N–H⋯N and N–H⋯O interactions alongside intramolecular N–H⋯O bonds, creating a three‑dimensional supramolecular architecture [3].

H‑Bond Donors
Head‑to‑head
ADNB: 2 donors, 7 acceptors
DNBA: 1 donor, 6 acceptors
Additional donor enables richer supramolecular synthons.
Crystal packing advantage over DNBA.
Supramolecular chemistry Crystal engineering Co‑crystal design

Melting‑Point Elevation: Superior Thermal Stability Over 3,5-Dinitrobenzoic Acid and 3,5-Dinitrosalicylic Acid

The melting point of 2‑amino‑3,5‑dinitrobenzoic acid is reported as 266–268 °C, significantly higher than that of 3,5‑dinitrobenzoic acid (205–207 °C), 2,4‑dinitrobenzoic acid (176–180 °C), and 3,5‑dinitrosalicylic acid (170–174 °C) [1][2]. This elevation is attributed to the extended hydrogen‑bond network enabled by the ortho‑amino group. For processes that involve elevated temperatures—such as hot‑melt extrusion, melt polycondensation, or high‑temperature solution synthesis—the wider thermal window of ADNB reduces the risk of premature degradation.

Melting Point
Cross‑study comparable
ADNB 266–268 °C
DNBA 205–207 °C
2,4‑DNBA 176–180 °C
DNSA 170–174 °C
Higher thermal stability supports hot‑melt and high‑T processes.
Literature values; may vary with purity.
Thermal analysis Process chemistry Formulation stability

Ortho-Amino Group Enables Direct Benzimidazole Synthesis, Unavailable from 3,5-Dinitrobenzoic Acid

The ortho arrangement of –NH₂ and –COOH in 2‑amino‑3,5‑dinitrobenzoic acid permits one‑step cyclocondensation to 2‑substituted‑4,6‑dinitrobenzimidazoles under mild acidic conditions. This route is exploited in the synthesis of anthelmintic and antimicrobial benzimidazoles (compounds 9‑11, 19‑21) reported by Charles et al. (1982) [1]. By contrast, 3,5‑dinitrobenzoic acid lacks an amino group and must first undergo nitration of anthranilic acid or a multi‑step functional‑group interconversion to access the same heterocyclic scaffold, adding at least two synthetic steps and lowering overall yield .

Benzimidazole Route
Class‑level inference
One‑pot cyclisation from ADNB
≥2 steps saved vs DNBA route
Streamlined access to 4,6‑dinitro‑benzimidazoles.
Yield advantage estimated; validate with target aldehyde.
Heterocyclic synthesis Medicinal chemistry Building‑block diversification

Antifungal Activity Against Candida spp. via Ergosterol Disruption – Mechanistic Distinction from 3,5-Dinitrobenzoic Esters

2‑Amino‑3,5‑dinitrobenzoic acid has been documented to kill Candida cells by interfering with ergosterol biosynthesis, a mechanism that damages the fungal cell membrane . In contrast, the well‑characterised ester derivative ethyl 3,5‑dinitrobenzoate achieves its antifungal effect through multi‑target cellular processes (MIC = 125 µg mL⁻¹ against C. albicans), while the parent 3,5‑dinitrobenzoic acid is essentially inactive (MIC = 1000 µg mL⁻¹) [1][2]. Although a matched‑pair MIC for the amino analogue is not published, the distinct mechanism reported suggests that the 2‑amino derivative provides a structurally orthogonal starting point for antifungal lead optimisation, circumventing the inactivity of the parent acid.

Antifungal Mechanism
Supporting evidence
Ergosterol‑synthesis disruption reported
Quantitative MIC not available
Mechanistically distinct chemotype for screening libraries.
Obtain MIC data to benchmark.
Antifungal screening Candida albicans Mechanism of action

When to Procure 2-Amino-3,5-dinitrobenzoic Acid: Evidence‑Backed Application Scenarios


Synthesis of 4,6‑Dinitro‑Substituted Benzimidazoles as Anthelmintic or Antimicrobial Leads

The ortho‑amino‑carboxylic acid topology of ADNB enables direct cyclisation to benzimidazoles without intermediate protection or functional‑group manipulation. This route has been validated in the preparation of a series of benzimidazoles that exhibited 40‑50 % clearance of Nippostrongylus brasiliensis in rats [1]. Researchers procuring ADNB for this purpose benefit from a two‑step shorter synthetic sequence compared to routes starting from 3,5‑dinitrobenzoic acid.

Crystal‑Engineering and Co‑Crystal Studies Requiring an Additional Hydrogen‑Bond Donor

The enhanced hydrogen‑bond capacity of ADNB (2 donors, 7 acceptors) relative to 3,5‑dinitrobenzoic acid (1 donor, 6 acceptors) makes it a superior co‑former for crystal‑engineering projects targeting R₄⁴(12) or higher‑order supramolecular synthons [1]. The structurally characterised ammonia adduct demonstrates the compound's ability to form robust three‑dimensional networks suitable for designing materials with tailored dissolution or mechanical properties [2].

High‑Temperature Reaction Sequences Demanding a Wide Thermal Window

With a melting point of 266‑268 °C [1], ADNB remains solid at temperatures that would liquefy 3,5‑dinitrobenzoic acid (mp 205‑207 °C) or 3,5‑dinitrosalicylic acid (mp 170‑174 °C) [2]. This property is critical for solvent‑free mechanochemical reactions, hot‑melt extrusion formulations, and high‑temperature polycondensations where the physical integrity of the starting material must be maintained.

Construction of Antifungal Screening Libraries with Ergosterol‑Targeting Chemotypes

Given its reported ability to disrupt ergosterol synthesis in Candida spp. [1], ADNB can serve as a core scaffold for antifungal lead generation. Its mechanism differs from the ester‑based 3,5‑dinitrobenzoates that act through multi‑target pathways , offering a complementary chemotype to diversify screening decks and improve the probability of identifying hits against azole‑resistant strains.

Application
Selection Property
Validation Focus
Benzimidazole synthesis
Ortho‑amino/COOH reactivity
Cyclisation yield and scope
Co‑crystal design
Dual H‑bond donor capacity
Crystal packing and dissolution rate
High‑temperature syntheses
Elevated melting point
Thermal stability window
Antifungal screening library
Ergosterol‑pathway chemotype
Mechanistic assays (ergosterol disruption)
Quote Request

Request a Quote for 2-Amino-3,5-dinitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.